

# The Discovery and Synthesis of Mobocertinib (TAK-788): A Technical Guide

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### **Abstract**

**Mobocertinib** (TAK-788) is a first-in-class oral tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion mutations, a challenging driver of non-small cell lung cancer (NSCLC) historically resistant to conventional EGFR TKIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of **mobocertinib**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

## **Discovery and Design**

The discovery of **mobocertinib** was a result of a deliberate, structure-guided drug design campaign aimed at developing a potent and selective inhibitor of EGFR exon 20 insertion mutations while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] The design strategy built upon the existing knowledge of irreversible EGFR TKIs, such as osimertinib.[2]

The key innovation in the molecular architecture of **mobocertinib** is the introduction of an isopropyl ester group at the C5 position of the pyrimidine ring.[2] This modification allows the molecule to exploit a unique binding pocket created by the conformational changes induced by exon 20 insertion mutations, thereby achieving selectivity over WT EGFR.[3] Like other irreversible TKIs, **mobocertinib** features an acrylamide "warhead" that forms a covalent bond

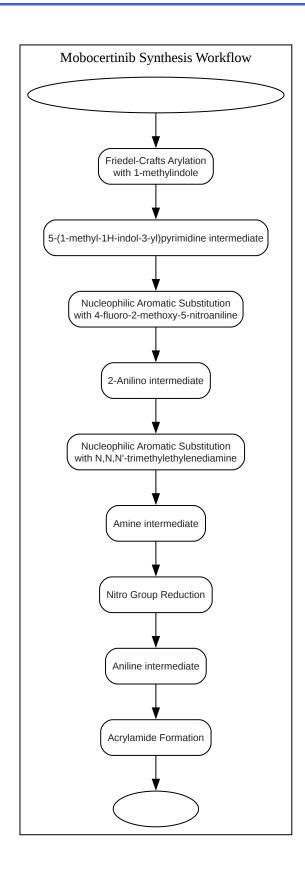


with the Cys797 residue in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity.[4]

# **Synthesis of Mobocertinib (TAK-788)**

The synthesis of **mobocertinib** is a multi-step process starting from isopropyl 2,4-dichloropyrimidine-5-carboxylate.[5][6][7] The general synthetic scheme is outlined below.





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A high-level overview of the synthetic workflow for **mobocertinib**.



## **Detailed Synthesis Protocol**

#### Step 1: Friedel-Crafts Arylation

- Reactants: Isopropyl 2,4-dichloropyrimidine-5-carboxylate and 1-methylindole.[5]
- Catalyst: A Lewis acid, such as aluminum chloride.[7]
- Solvent: An organic solvent.[7]
- Procedure: The reactants are condensed in the presence of the Lewis acid catalyst to yield the 5-(1-methyl-1H-indol-3-yl)pyrimidine intermediate.

#### Step 2: First Nucleophilic Aromatic Substitution (SNAr)

- Reactants: The intermediate from Step 1 and 4-fluoro-2-methoxy-5-nitroaniline.[5]
- Procedure: The 2-chloro group on the pyrimidine ring is displaced by the aniline derivative to form the 2-anilino intermediate.[5]

#### Step 3: Second Nucleophilic Aromatic Substitution (SNAr)

- Reactants: The intermediate from Step 2 and N,N,N'-trimethylethylenediamine.[5]
- Base: A base such as sodium or potassium carbonate.[7]
- Solvent: An organic solvent.[7]
- Procedure: The fluoro group on the aniline ring is substituted with the amine to yield the corresponding tertiary amine intermediate.[5]

#### Step 4: Nitro Group Reduction

- Reactant: The nitro-containing intermediate from Step 3.
- Reducing Agent: Typically a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.[8]
- Procedure: The nitro group is reduced to an amine, yielding the key aniline intermediate.[8]



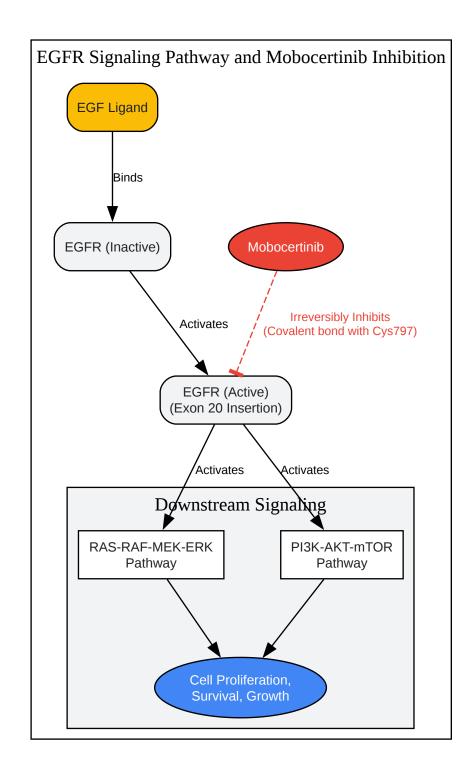
#### Step 5: Acrylamide Formation

- Reactants: The aniline intermediate from Step 4 and acrylic acid.[7]
- Coupling Agents: A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
   (EDCI) and a base such as Hünig's base (DIPEA).[7]
- Solvent: A solvent like dichloromethane (DCM).[7]
- Procedure: The aniline is acylated with acrylic acid to form the final mobocertinib molecule.
   The product can be purified by preparative thin-layer chromatography (TLC).[7]

#### **Mechanism of Action**

**Mobocertinib** is an irreversible inhibitor of EGFR.[4] It specifically targets the ATP-binding site of the EGFR kinase domain. The acrylamide group of **mobocertinib** forms a covalent bond with the cysteine 797 residue within this site, leading to a sustained and irreversible inhibition of the kinase activity.[4] This covalent binding mechanism contributes to its high potency and prolonged duration of action.





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**Mobocertinib**'s mechanism of action in the EGFR signaling pathway.

**Mobocertinib** exhibits selectivity for EGFR harboring exon 20 insertion mutations over wild-type EGFR.[9] This selectivity is crucial for its therapeutic window, as inhibition of WT EGFR is



associated with dose-limiting toxicities such as rash and diarrhea.[10]

# Preclinical and Clinical Data In Vitro Activity

**Mobocertinib** has demonstrated potent inhibitory activity against a panel of cell lines expressing various EGFR exon 20 insertion mutations.

EGFR Status	Cell Line	IC50 (nM)
Exon 20 Insertions		
V769_D770insASV	Ba/F3	11
D770_N771insSVD	Ba/F3	4.3 - 22.5
N771_H773dupNPH	Ba/F3	18.1
A763_Y764insFQEA	Ba/F3	11.8
D770insNPG	Ba/F3	4.3
Wild-Type EGFR	A431	34.5
Common Mutations		
Exon 19 Deletion	HCC827	2.7 - 3.3
L858R	Ba/F3	2.7 - 3.3
Resistance Mutation		
Т790М	Ba/F3	6.3 - 21.3

Data compiled from multiple sources.[4][5][11]

## In Vivo Activity

In preclinical xenograft models, orally administered **mobocertinib** demonstrated significant anti-tumor activity. In a Ba/F3 xenograft model with the ASV insertion, daily oral administration of **mobocertinib** led to tumor regression at well-tolerated doses.[5]



## **Clinical Efficacy**

The efficacy of **mobocertinib** was evaluated in a Phase 1/2 clinical trial (NCT02716116) in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had received prior platinum-based chemotherapy.[1]

Clinical Endpoint	Value
Overall Response Rate (ORR)	28%
Disease Control Rate (DCR)	78%
Median Duration of Response (DoR)	17.5 months
Median Progression-Free Survival (PFS)	7.3 months
Median Overall Survival (OS)	24.0 months

Data from the platinum-pretreated patient cohort.[1]

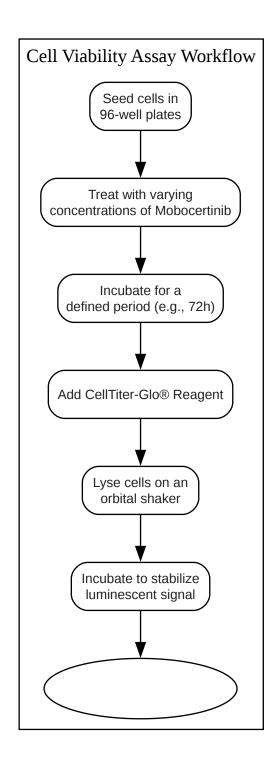
**Pharmacokinetics** 

Parameter	Value
Bioavailability	36.7%
Time to Maximum Concentration (Tmax)	~4-5 hours
Metabolism	Primarily by CYP3A enzymes
Active Metabolites	AP32960 and AP32914
Elimination	Primarily through feces (76%)
Half-life	~18 hours

Data compiled from multiple sources.[12][13]

# Key Experimental Protocols Cell Viability Assay (CellTiter-Glo®)





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Workflow for the CellTiter-Glo® cell viability assay.

• Cell Seeding: Plate cells (e.g., Ba/F3 or NSCLC cell lines) in 96-well opaque-walled plates at a density of 2,000 to 5,000 cells per well and allow them to adhere overnight.



- Compound Treatment: Treat cells with a serial dilution of mobocertinib or control compounds.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.
   Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader (e.g., a luminometer).
- Data Analysis: Calculate IC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

## **Western Blotting for EGFR Phosphorylation**

- Cell Treatment and Lysis: Treat cells with mobocertinib for a specified time (e.g., 2 hours).
   Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.



 Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

Phospho-EGFR (e.g., Tyr1068): 1:1000

■ Total EGFR: 1:1000

β-actin (loading control): 1:1000

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Patient-Derived Xenograft (PDX) Model

- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
- Tumor Implantation:
  - Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR exon 20 insertion mutations.
  - Surgically implant small tumor fragments (e.g., 2-3 mm<sup>3</sup>) subcutaneously into the flank of the mice.
- Tumor Growth and Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment: Once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer **mobocertinib** orally at the desired dose and schedule.
- Efficacy Evaluation: Measure tumor volume regularly to assess the anti-tumor efficacy of mobocertinib. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).



### Conclusion

**Mobocertinib** represents a significant advancement in the treatment of NSCLC driven by EGFR exon 20 insertion mutations. Its discovery through a rational, structure-based design approach highlights the power of medicinal chemistry in addressing previously intractable oncogenic drivers. The preclinical and clinical data demonstrate its potent and selective activity, leading to meaningful clinical benefits for patients. This technical guide provides a comprehensive overview of the key scientific and technical aspects of **mobocertinib**'s development, offering a valuable resource for the scientific community.

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